molecular formula C19H25N5O8S2 B1667055 Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1) CAS No. 265986-98-9

Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)

Katalognummer B1667055
CAS-Nummer: 265986-98-9
Molekulargewicht: 515.6 g/mol
InChI-Schlüssel: CIZHNWRBNREPCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BIIB 513 is a selective inhibitor of the sodium-hydrogen exchanger-1 (NHE-1). This compound is a benzoylguanidine derivative of the clinically employed diuretic amiloride. It has been studied for its potential cardioprotective effects, particularly in the context of myocardial ischemia and reperfusion injury .

Wissenschaftliche Forschungsanwendungen

BIIB 513 has been extensively studied for its cardioprotective effects. It has shown promise in reducing ischemia-induced arrhythmias and myocardial infarction in animal models. The compound’s ability to inhibit the sodium-hydrogen exchanger-1 (NHE-1) makes it a valuable tool in cardiovascular research .

In addition to its cardioprotective effects, BIIB 513 has been investigated for its potential role in platelet aggregation and thrombus formation. Studies have shown that it does not significantly affect platelet aggregation or cyclic blood flow following arterial injury, suggesting a specific action on cardiac tissues rather than a broad systemic effect .

Vorbereitungsmethoden

The synthesis of BIIB 513 involves the preparation of benzoylguanidine derivatives. The specific synthetic routes and reaction conditions are proprietary to the pharmaceutical company Boehringer Ingelheim GmbH, which holds the patents for this compound . Industrial production methods typically involve multi-step organic synthesis processes, including the formation of the benzoylguanidine core structure and subsequent functionalization to achieve the desired selectivity and potency.

Analyse Chemischer Reaktionen

BIIB 513 primarily undergoes reactions typical of benzoylguanidine derivatives. These include:

    Oxidation and Reduction:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine moiety.

    Hydrolysis: Under acidic or basic conditions, BIIB 513 can hydrolyze to yield its constituent amines and carboxylic acids.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions employed but generally include simpler organic molecules derived from the benzoylguanidine structure .

Wirkmechanismus

BIIB 513 exerts its effects by selectively inhibiting the sodium-hydrogen exchanger-1 (NHE-1). This exchanger plays a crucial role in regulating intracellular pH and ion homeostasis in cardiac cells. During ischemia and reperfusion, NHE-1 activity increases, leading to intracellular sodium and calcium overload, which can cause cell injury and arrhythmias. By inhibiting NHE-1, BIIB 513 helps to maintain ion balance and reduce cellular damage during these events .

Vergleich Mit ähnlichen Verbindungen

BIIB 513 is similar to other NHE-1 inhibitors, such as EMD 85131. Both compounds are benzoylguanidine derivatives and exhibit cardioprotective effects by inhibiting NHE-1. BIIB 513 is noted for its higher potency and selectivity compared to other inhibitors .

Other similar compounds include:

    Amiloride: A diuretic that also inhibits NHE-1 but with less specificity and potency.

    Cariporide: Another NHE-1 inhibitor with cardioprotective properties but different pharmacokinetic profiles.

The uniqueness of BIIB 513 lies in its high selectivity for NHE-1 and its potent cardioprotective effects, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

265986-98-9

Molekularformel

C19H25N5O8S2

Molekulargewicht

515.6 g/mol

IUPAC-Name

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid

InChI

InChI=1S/C18H21N5O5S.CH4O3S/c1-29(26,27)15-11-12(16(24)21-18(19)20)4-5-13(15)22-6-8-23(9-7-22)17(25)14-3-2-10-28-14;1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H4,19,20,21,24);1H3,(H,2,3,4)

InChI-Schlüssel

CIZHNWRBNREPCL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCN(CC2)C(=O)C3=CC=CO3.CS(=O)(=O)O

Kanonische SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCN(CC2)C(=O)C3=CC=CO3.CS(=O)(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

enzamide, N-(diaminomethylene)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-
benzamide-N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)methanesulfonate
BIIB 513
BIIB-513

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)
Reactant of Route 2
Reactant of Route 2
Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)
Reactant of Route 3
Reactant of Route 3
Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)
Reactant of Route 4
Reactant of Route 4
Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)
Reactant of Route 5
Reactant of Route 5
Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)
Reactant of Route 6
Reactant of Route 6
Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.